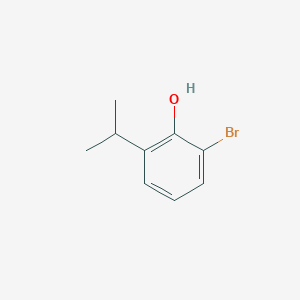
2-Bromo-6-isopropylphenol
Übersicht
Beschreibung
2-Bromo-6-isopropylphenol is a chemical compound with the molecular formula C9H11BrO . It contains 22 bonds in total, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .
Molecular Structure Analysis
The molecular structure of this compound includes 22 bonds in total: 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis
This compound has a molecular weight of 215.09 g/mol . Other physical and chemical properties such as its density, melting point, boiling point, etc., are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding Studies
Luo, Lay, and Chen (2001) conducted a study using high-resolution nuclear magnetic resonance spectroscopy to investigate the association of 2-isopropylphenol, a closely related compound to 2-Bromo-6-isopropylphenol, through hydrogen bonding in various solvents. This study provides insights into the molecular interactions and properties of phenolic compounds in different environments (Luo, Lay, & Chen, 2001).
Electrophilic Substitution and Chemical Reactions
Brittain et al. (1982) explored the reactions of 2,4-dimethylphenol with bromine, which includes the formation of 6-bromo-2,4-dimethylphenol, demonstrating the complexity and versatility of bromophenol compounds in chemical reactions. This study aids in understanding the reactivity of brominated phenols like this compound (Brittain, Mare, Newman, & Chin, 1982).
Spectroscopic and Theoretical Studies
The study by Léon et al. (2012) on propofol, another closely related compound, provides insights into the molecular structures and interactions of such phenolic compounds using mass-resolved laser spectroscopic techniques and density functional theory calculations. This research is crucial for understanding the physical and chemical properties of phenolic compounds at the molecular level (Léon et al., 2012).
Multicomponent Chemistry Applications
Van der Heijden et al. (2016) reported the development of 2-isocyanopyridines as novel convertible isocyanides for multicomponent chemistry, highlighting the potential of this compound in synthetic chemistry and drug development (Van der Heijden, Jong, Ruijter, & Orru, 2016).
Environmental Transformation and Degradation
Feng et al. (2013) examined the transformation of tetrabromobisphenol A (TBBPA) by laccase enzymes, which could have implications for the environmental behavior of brominated compounds, including this compound. Understanding these transformations is crucial for assessing the environmental impact and degradation pathways of such compounds (Feng, Colosi, Gao, Huang, & Mao, 2013).
Pharmaceutical Synthesis and Selectivity Engineering
Yadav and Salgaonkar (2005) explored the synthesis of 2,6-Diisopropylphenol, highlighting the role of selectivity and reaction parameters in pharmaceutical synthesis, which is relevant for understanding the synthesis routes and chemical properties of this compound (Yadav & Salgaonkar, 2005).
Electrochemical Quantification
Langmaier et al. (2011) focused on the electrochemical quantification of propofol, demonstrating the analytical techniques that can be applied to phenolic compounds like this compound, which is important for developing sensors and analytical methods (Langmaier, Garay, Kivlehan, Chaum, & Lindner, 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds such as bronopol, which is also a brominated organic compound, have been shown to have wide-spectrum antimicrobial properties .
Mode of Action
It’s worth noting that bronopol, a similar compound, is proposed to generate bacteriostasis in bacteria via two distinct reactions between the compound and essential thiols within the bacterial cell . Under aerobic conditions, Bronopol catalyzes the oxidation of thiol groups, such as cysteine, to disulfides .
Pharmacokinetics
The compound’s physical form is reported to be liquid , which could potentially influence its bioavailability and pharmacokinetics.
Action Environment
The compound’s storage temperature is reported to be ambient , suggesting that it may be stable under normal environmental conditions.
Eigenschaften
IUPAC Name |
2-bromo-6-propan-2-ylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKMTZVSVBPWAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


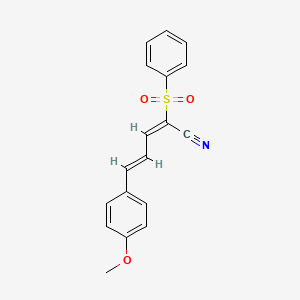

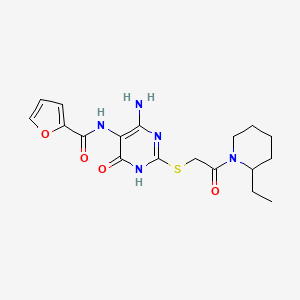
![1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2987438.png)
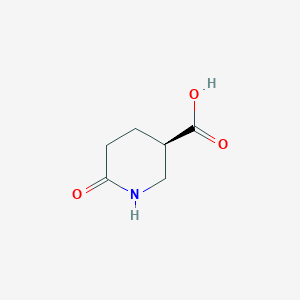
![(1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate](/img/structure/B2987442.png)
![2-(Furan-2-yl)-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2987443.png)
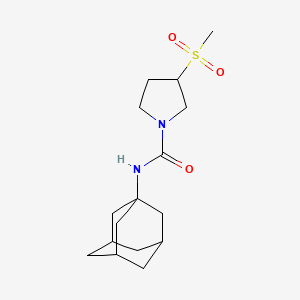


![Ethyl 3-{[3-(trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2987449.png)
![3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/no-structure.png)
![2-ethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2987451.png)